molecular formula C8H7BrF2O B1301629 3-(Difluoromethoxy)benzyl bromide CAS No. 72768-95-7

3-(Difluoromethoxy)benzyl bromide

Cat. No.: B1301629
CAS No.: 72768-95-7
M. Wt: 237.04 g/mol
InChI Key: TZYKSTKEVLDYAP-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H7BrF2O and a molecular weight of 237.04 g/mol . It is a benzyl bromide derivative where the benzyl group is substituted with a difluoromethoxy group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Difluoromethoxy)benzyl bromide can be synthesized through the bromination of 3-(difluoromethoxy)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) . The reaction typically proceeds under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale bromination reactions using similar reagents and conditions as described for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)benzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group . It can also participate in other types of reactions such as oxidation and reduction, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the benzyl group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the bromide to a methyl group.

Major Products Formed

    Nucleophilic Substitution: The major products are typically benzyl derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation: The major product is 3-(difluoromethoxy)benzoic acid.

    Reduction: The major product is 3-(difluoromethoxy)toluene.

Scientific Research Applications

3-(Difluoromethoxy)benzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)benzyl bromide in chemical reactions involves the formation of a reactive intermediate when the bromine atom is displaced by a nucleophile . This intermediate can then undergo further transformations depending on the reaction conditions. In biological systems, the compound may interact with specific molecular targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)benzyl bromide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific chemical and biological activities.

Properties

IUPAC Name

1-(bromomethyl)-3-(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-5-6-2-1-3-7(4-6)12-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYKSTKEVLDYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371757
Record name 3-(Difluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72768-95-7
Record name 3-(Difluoromethoxy)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72768-95-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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